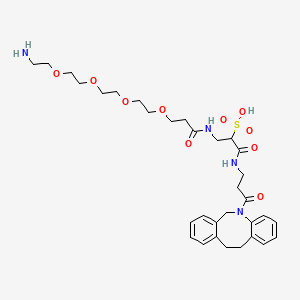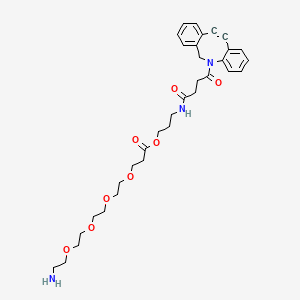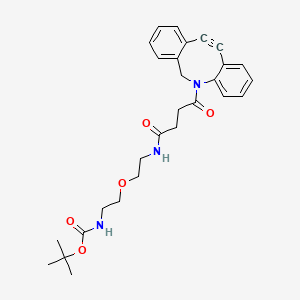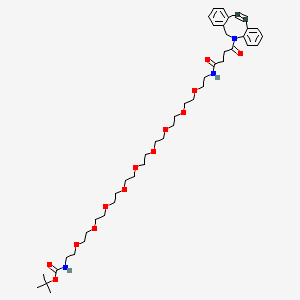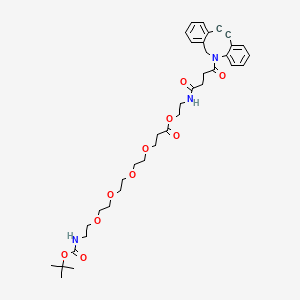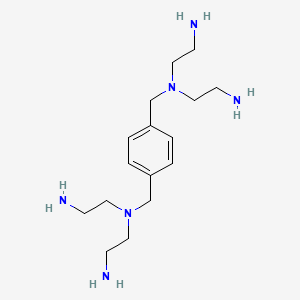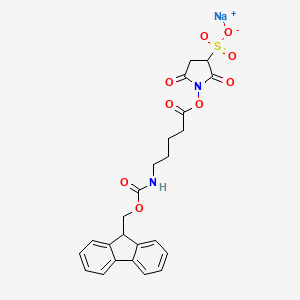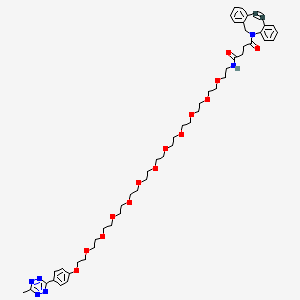
Methyltetrazine-PEG12-DBCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-PEG12-DBCO is a versatile bioconjugation reagent composed of a methyltetrazine moiety, a hydrophilic polyethylene glycol (PEG) linker, and a dibenzocyclooctyne (DBCO) functional group. This compound is widely used in bioorthogonal chemistry, particularly in copper-free click chemistry reactions, due to its ability to react with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) and with trans-cyclooctene (TCO) groups via inverse electron demand Diels-Alder (iEDDA) reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-PEG12-DBCO typically involves the following steps:
Synthesis of Methyltetrazine Moiety: The methyltetrazine moiety is synthesized through the reaction of a suitable precursor with hydrazine and subsequent cyclization.
PEGylation: The methyltetrazine moiety is then conjugated to a polyethylene glycol (PEG) chain to enhance solubility and biocompatibility.
Attachment of DBCO Group: Finally, the DBCO group is attached to the PEGylated methyltetrazine through a suitable coupling reaction, such as amide bond formation
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch Processing: Sequential addition of reagents and intermediates in controlled environments.
Purification: Techniques such as chromatography and crystallization to achieve high purity.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry to verify the compound’s identity and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyltetrazine-PEG12-DBCO undergoes several types of chemical reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Reacts with azide-containing molecules to form stable triazole linkages.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: Reacts with trans-cyclooctene (TCO) groups to form stable adducts
Common Reagents and Conditions:
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature without the need for copper catalysts.
iEDDA Reactions: Conducted in aqueous or organic solvents at room temperature, often in the presence of TCO-functionalized molecules
Major Products:
Aplicaciones Científicas De Investigación
Methyltetrazine-PEG12-DBCO has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers through bioorthogonal click chemistry reactions.
Biology: Facilitates the labeling and imaging of biomolecules, such as proteins and nucleic acids, in live cells and tissues.
Medicine: Employed in the development of targeted drug delivery systems, antibody-drug conjugates, and diagnostic imaging agents.
Industry: Utilized in the production of functionalized materials and nanomaterials for various applications
Mecanismo De Acción
Methyltetrazine-PEG12-DBCO exerts its effects through bioorthogonal click chemistry reactions:
Molecular Targets: Azide-containing molecules and trans-cyclooctene (TCO) groups.
Pathways Involved: The compound undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azides and inverse electron demand Diels-Alder (iEDDA) reactions with TCO groups, forming stable covalent bonds without interfering with native biological processes
Comparación Con Compuestos Similares
Methyltetrazine-PEG4-DBCO: Similar structure with a shorter PEG linker, used for similar bioorthogonal reactions.
Methyltetrazine-PEG8-DBCO: Intermediate PEG linker length, offering a balance between solubility and reactivity.
Methyltetrazine-PEG24-DBCO: Longer PEG linker, providing enhanced solubility and flexibility for specific applications
Uniqueness: Methyltetrazine-PEG12-DBCO stands out due to its optimal PEG linker length, which provides a balance between solubility, biocompatibility, and reactivity. This makes it highly versatile for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H70N6O14/c1-43-54-56-52(57-55-43)46-12-14-48(15-13-46)72-41-40-71-39-38-70-37-36-69-35-34-68-33-32-67-31-30-66-29-28-65-27-26-64-25-24-63-23-22-62-21-20-61-19-18-53-50(59)16-17-51(60)58-42-47-8-3-2-6-44(47)10-11-45-7-4-5-9-49(45)58/h2-9,12-15H,16-42H2,1H3,(H,53,59) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFZSKDTDFPQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H70N6O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1003.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


